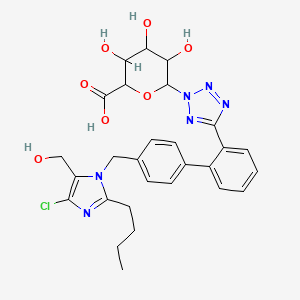
6-Oxo-bexarotene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo Bexarotene is a metabolite of Bexarotene.
Applications De Recherche Scientifique
Metabolism and Receptor Interaction
6-Oxo-bexarotene, a metabolite of bexarotene, exhibits notable activity in biological systems. Metabolism studies have revealed that this compound, along with other metabolites, undergoes extensive systemic exposure post-bexarotene administration. Despite this, its binding to retinoid receptors is significantly reduced compared to the parent compound. This diminished interaction suggests that while this compound is abundantly present in the system, its ability to activate retinoid receptors is limited, implying a distinct pharmacodynamic profile compared to bexarotene itself (Howell et al., 2001).
Neuroprotective Effects and Long Non-coding RNA Interaction
The compound has been associated with neuroprotective effects post-traumatic brain injury (TBI) in mice. Specifically, bexarotene treatments were found to up-regulate the long noncoding RNA Neat1 in an RXR-α-dependent manner. Knockdown of Neat1 resulted in significant changes in mRNA expression related to synapse formation and axon guidance, suggesting a pivotal role of this compound in influencing neuronal regeneration and repair mechanisms (Zhong et al., 2017).
Nanocrystal Technology and Drug Delivery
Innovations in drug delivery systems have focused on improving the solubility and systemic absorption of bexarotene. The creation of bexarotene nanocrystals and their surface modification by folate-chitosan conjugates represent a significant advancement in this field. These nanocrystals show a substantial increase in dissolution rate and improved pharmacokinetic parameters, which may enhance the drug's therapeutic efficacy (Li et al., 2016).
Implications in Parkinson's Disease
Research has highlighted the potential of low-dose bexarotene treatment in rescuing dopamine neurons and restoring behavioral function in models of Parkinson's disease. The study underscores the drug's selective interaction with specific nuclear hormone receptors, proposing a unique therapeutic avenue for neurodegenerative disorders (Mcfarland et al., 2013).
Radiolabeling for Imaging
The synthesis of carbon-11 labeled bexarotene, a development aimed at enhancing imaging techniques like positron emission tomography, has opened new doors for studying the drug's distribution and action in biological systems, particularly in the context of neurodegenerative diseases (Rotstein et al., 2014).
Propriétés
Numéro CAS |
368451-13-2 |
|---|---|
Formule moléculaire |
C24H26O3 |
Poids moléculaire |
362.47 |
Nom IUPAC |
4-[1-(3,5,5,8,8-pentamethyl-6-oxo-7H-naphthalen-2-yl)ethenyl]benzoic acid |
InChI |
InChI=1S/C24H26O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27) |
SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(=O)C2(C)C)(C)C |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-6-oxo-2-naphthalenyl)ethenyl]-benzoic Acid; 6-Keto Bexarotene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




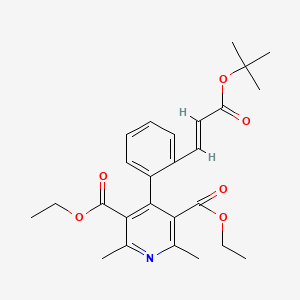
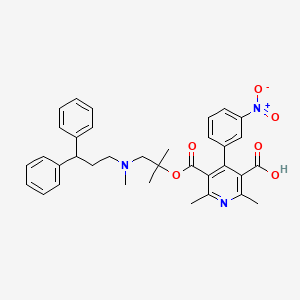

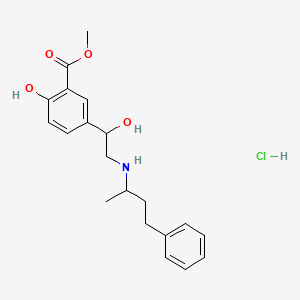
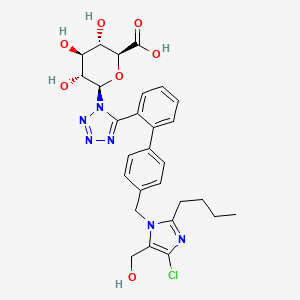
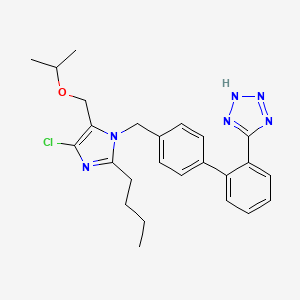
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)

